molecular formula C16H17N3 B099712 N,N-Diethylbenzo[c]cinnolin-2-amine CAS No. 16371-76-9

N,N-Diethylbenzo[c]cinnolin-2-amine

Cat. No. B099712
CAS RN: 16371-76-9
M. Wt: 251.33 g/mol
InChI Key: GJYXMDPOQHWOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylbenzo[c]cinnolin-2-amine, also known as DEC 205, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of immunology. This compound has been found to possess unique properties that make it a promising candidate for further study.

Mechanism Of Action

The mechanism of action of N,N-Diethylbenzo[c]cinnolin-2-amine is not fully understood. However, it is believed to work by activating dendritic cells, which are responsible for presenting antigens to T cells. This leads to an enhanced immune response against cancer cells and infectious agents.

Biochemical And Physiological Effects

Studies have shown that N,N-Diethylbenzo[c]cinnolin-2-amine can induce the maturation of dendritic cells, leading to an increase in the production of cytokines and chemokines. This, in turn, leads to an enhanced immune response against cancer cells and infectious agents.

Advantages And Limitations For Lab Experiments

One advantage of using N,N-Diethylbenzo[c]cinnolin-2-amine in lab experiments is its ability to enhance the immune response. This can be useful in studying the immune system's response to cancer cells and infectious agents. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on the immune system.

Future Directions

There are several future directions for research on N,N-Diethylbenzo[c]cinnolin-2-amine. One direction is to further investigate its mechanism of action and how it activates dendritic cells. Another direction is to study its potential as an immunotherapeutic agent for cancer and infectious diseases. Additionally, research could be done to optimize the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of N,N-Diethylbenzo[c]cinnolin-2-amine involves the reaction of 2-amino-6,7-dimethoxyquinoline with diethyl malonate in the presence of a strong base. The resulting product is then subjected to a series of chemical reactions to yield the final compound.

Scientific Research Applications

N,N-Diethylbenzo[c]cinnolin-2-amine has been found to have potential applications in the field of immunology. Specifically, it has been shown to enhance the immune response to cancer cells and infectious agents. This has led to increased interest in the compound as a potential immunotherapeutic agent.

properties

CAS RN

16371-76-9

Product Name

N,N-Diethylbenzo[c]cinnolin-2-amine

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

N,N-diethylbenzo[c]cinnolin-2-amine

InChI

InChI=1S/C16H17N3/c1-3-19(4-2)12-9-10-16-14(11-12)13-7-5-6-8-15(13)17-18-16/h5-11H,3-4H2,1-2H3

InChI Key

GJYXMDPOQHWOSY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)N=NC3=CC=CC=C32

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=NC3=CC=CC=C32

synonyms

2-(Diethylamino)benzo[c]cinnoline

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.